molecular formula C8H10BNO3 B3270056 3-(2-aMino-2-oxoethyl)phenylboronic acid CAS No. 521069-03-4

3-(2-aMino-2-oxoethyl)phenylboronic acid

Cat. No.: B3270056
CAS No.: 521069-03-4
M. Wt: 178.98 g/mol
InChI Key: CYMXHPISOLOIEO-UHFFFAOYSA-N
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Description

3-(2-Amino-2-oxoethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a boronic acid (–B(OH)₂) group and a 2-amino-2-oxoethyl (–CH₂C(O)NH₂) side chain. This acetamide substituent confers unique hydrogen-bonding capabilities and modulates the electronic properties of the boronic acid moiety, making it relevant in biochemical recognition, sensing, and catalytic applications. The compound’s structure allows for interactions with diol-containing molecules (e.g., sugars, sialic acids) and participation in Suzuki-Miyaura cross-coupling reactions, though its specific reactivity depends on substituent effects and pH conditions .

Properties

IUPAC Name

[3-(2-amino-2-oxoethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMXHPISOLOIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC(=O)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726071
Record name [3-(2-Amino-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521069-03-4
Record name B-[3-(2-Amino-2-oxoethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521069-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Amino-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-oxoethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with an appropriate amino-oxoethyl precursor. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form an intermediate ester, which is then hydrolyzed to yield the desired boronic acid . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques is common in industrial settings to achieve high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-2-oxoethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-(2-Amino-2-oxoethyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-oxoethyl)phenylboronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming stable complexes. This property makes it useful in enzyme inhibition, where it can bind to active sites and modulate enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(2-amino-2-oxoethyl)phenylboronic acid with structurally related phenylboronic acid derivatives:

Compound Name Substituent(s) Key Properties/Applications References
This compound –B(OH)₂, –CH₂C(O)NH₂ (para) Enhanced hydrogen bonding via acetamide; potential for selective carbohydrate recognition.
Phenylboronic acid (PBA) –B(OH)₂ Baseline boronic acid; binds diols (e.g., glucose) at high pH (pKa ~10.05).
3-(Propionamido)phenylboronic acid –B(OH)₂, –CH₂CH₂C(O)NH₂ High binding affinity for Neu5Ac (K = 37.6 M⁻¹ at pH 7.4); used in sialic acid sensing.
3-(Trifluoromethyl)phenylboronic acid –B(OH)₂, –CF₃ Electron-withdrawing group lowers pKa; moderate yield (31%) in Suzuki coupling reactions.
3-(Methacrylamido)phenylboronic acid –B(OH)₂, –CH₂C(O)NHC(CH₂)=CH₂ Polymerizable group; used in boronic acid-functionalized hydrogels.
4-Mercaptophenylboronic acid –B(OH)₂, –SH (para) Thiol group enables surface immobilization (e.g., gold nanoparticles).

Binding Affinity and Selectivity

Studies on boronic acid-sialic acid (Neu5Ac) interactions highlight substituent effects:

  • 3-(Propionamido)phenylboronic acid exhibits a binding constant of 37.6 ± 3.1 M⁻¹ with Neu5Ac, significantly higher than phenylboronic acid (11.6 ± 1.9 M⁻¹ ) due to cooperative hydrogen bonding between the amide group and Neu5Ac’s glycerol tail .
  • The acetamide group in this compound is structurally analogous but shorter than propionamido, suggesting slightly reduced binding affinity compared to the propionamido derivative. However, its hydrogen-bonding capacity may still enhance specificity over unsubstituted PBA.

Electronic and Catalytic Properties

  • pKa Modulation : Electron-withdrawing substituents (e.g., –CF₃, –C(O)NH₂) lower the pKa of boronic acids, enhancing reactivity at physiological pH. For example, 3-(trifluoromethyl)phenylboronic acid is more acidic than PBA, enabling efficient diol binding in neutral conditions .
  • Suzuki-Miyaura Reactivity: Phenylboronic acid achieves >90% yields in coupling with unsubstituted aryl bromides . Bulkier substituents (e.g., –CF₃) reduce yields due to steric hindrance (e.g., 31% yield for 3-(trifluoromethyl)phenylboronic acid) .

Biological Activity

3-(2-Amino-2-oxoethyl)phenylboronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C8_8H10_{10}BNO3_3
CAS Number: 521069-03-4

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interactions with biological molecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The boronic acid moiety can form complexes with hydroxyl-containing biomolecules, influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that phenylboronic acids can act as enzyme inhibitors by binding to the active sites of target enzymes. For instance, they have been shown to inhibit proteasome activity, which is vital for protein degradation in cancer cells . This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis has been highlighted in several studies .

Structure-Activity Relationship (SAR)

The biological activity of boronic acid derivatives is highly dependent on their structural features. Modifications at specific positions on the phenyl ring can enhance or diminish activity. For example:

  • Substituents: The introduction of electron-withdrawing groups at the para position has been shown to improve antiproliferative potency.
  • Hydrogen Bonding: Compounds that can form hydrogen bonds with target proteins tend to exhibit increased activity due to enhanced binding affinity .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various phenylboronic acid derivatives, including this compound, on ovarian cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .
  • Enzyme Interaction : In another study focusing on enzyme inhibition, this compound was tested against proteasome enzymes. It demonstrated effective inhibition, leading to increased levels of tumor suppressor proteins in treated cells .

Data Tables

Compound Cell Line IC50 (µM) Mechanism
This compoundA2780 (Ovarian)15Apoptosis via caspase activation
This compoundMCF7 (Breast)25Cell cycle arrest
Phenylboronic Acid DerivativeMV4-11 (Leukemia)10Proteasome inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aMino-2-oxoethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(2-aMino-2-oxoethyl)phenylboronic acid

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